2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C23H21N5O6S and its molecular weight is 495.51. The purity is usually 95%.
BenchChem offers high-quality 2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Heterocyclic Systems
Research has shown the creation of novel heterocyclic systems through the manipulation of molecular structures similar to the compound . For instance, Deady and Devine (2006) explored the Hofmann rearrangement and subsequent reactions leading to new heterocyclic systems with potential applications in various scientific fields, such as materials science and pharmacology (Deady & Devine, 2006).
Antimicrobial and Antileukemic Activities
Compounds with a similar structural backbone have been investigated for their biological activities, including antimicrobial and antileukemic effects. Anderson et al. (1988) synthesized bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, showing in vivo activity against P388 lymphocytic leukemia (Anderson et al., 1988). Similarly, Bektaş et al. (2010) developed new 1,2,4-Triazole derivatives with notable antimicrobial activities (Bektaş et al., 2010).
Herbicidal Activity
Research into N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, a category to which the molecule may relate, has found significant herbicidal activity. This suggests potential applications in agriculture for controlling weed growth, with specific compounds showing effectiveness at low application rates (Moran, 2003).
Synthesis and Characterization
The synthesis and characterization of related compounds provide insights into methodologies that could be applicable to the compound . El-Kazak and Ibrahim (2013) discussed the synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, showcasing techniques that may be relevant for synthesizing and studying the target compound (El‐Kazak & Ibrahim, 2013).
In Silico and Experimental Studies
Explorations into the pharmacological potential of structurally similar compounds have been supported by both in silico and experimental studies, suggesting avenues for research into the compound's possible bioactivities and interactions with biological targets (Rosca, 2020).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(4-methylsulfonylanilino)-2-oxoethyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O6S/c1-34-18-8-4-17(5-9-18)25-22(30)15-3-12-20-26-28(23(31)27(20)13-15)14-21(29)24-16-6-10-19(11-7-16)35(2,32)33/h3-13H,14H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGZWYLLNKUATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.